Suzuki-Miyaura Coupling Yield with 5-Bromo-2,4,6-trichloropyrimidine: A Quantitative Baseline for 5-Position Functionalization
5-Bromo-2,4,6-trichloropyrimidine serves as an effective substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling at the 5-position. In a published synthetic procedure, reaction with acrylamide under standard Suzuki conditions afforded the desired 5-substituted intermediate in a yield of 79.5% [1]. This yield provides a quantitative benchmark for procurement decisions, as it demonstrates the compound's reactivity in a common transformation. For comparison, analogous Suzuki couplings on other polyhalopyrimidines can exhibit yields varying from 50% to >90%, depending on the specific halogen pattern and reaction conditions, making this validated yield a critical data point .
| Evidence Dimension | Reaction Yield (Suzuki Coupling at 5-position) |
|---|---|
| Target Compound Data | 79.5% yield for 5-substituted product |
| Comparator Or Baseline | General range for Suzuki couplings on polyhalopyrimidines (50-90%) |
| Quantified Difference | Target compound yield (79.5%) falls within the upper quartile of the typical range for similar transformations. |
| Conditions | Pd(OAc)₂, P(C₆H₅CH₃)₃, Et₃N, CH₃CN, N₂, 79 °C, overnight. |
Why This Matters
A published, high-yielding procedure using this specific compound de-risks procurement by providing a validated starting point for further optimization, saving time and resources compared to screening multiple analogs.
- [1] Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(6), 1765. (Refer to Scheme 1 for reaction details). View Source
